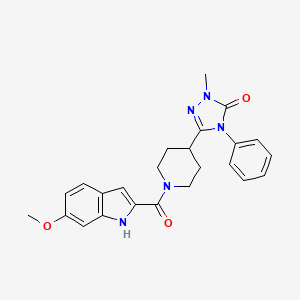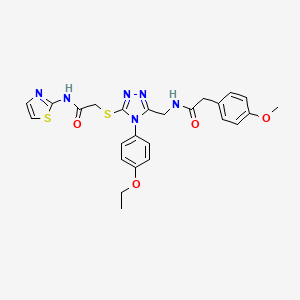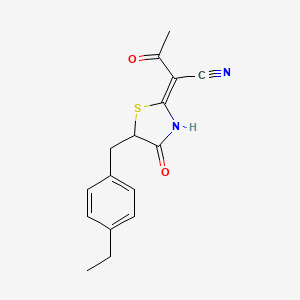![molecular formula C14H15N5O4S B2358940 6-Cyano-N-[[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]pyridine-3-sulfonamide CAS No. 2223506-17-8](/img/structure/B2358940.png)
6-Cyano-N-[[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Cyano-N-[[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]pyridine-3-sulfonamide is an organic compound known for its application in various scientific fields. The structure of this compound incorporates a cyano group, a sulfonamide, and a pyridine ring, making it a versatile entity in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing this compound involves the condensation reaction between pyridine-3-sulfonyl chloride and an oxolane derivative. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Reaction temperatures are kept low, typically below 0°C, to avoid side reactions.
Industrial Production Methods: Industrially, this compound can be synthesized through a multi-step process. It begins with the preparation of the oxolane derivative, followed by sulfonamide formation and cyano group introduction. Each step involves purification processes such as crystallization or chromatography to ensure the purity of the intermediate products.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Cyano-N-[[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]pyridine-3-sulfonamide undergoes several types of reactions:
Oxidation: It can be oxidized in the presence of strong oxidizing agents to form sulfonyl derivatives.
Reduction: Reduction reactions typically target the cyano group, converting it into an amine group.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Oxidation: Reagents such as potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines under basic conditions.
Oxidation: Sulfonyl compounds
Reduction: Amino derivatives
Substitution: N-substituted sulfonamides
Wissenschaftliche Forschungsanwendungen
6-Cyano-N-[[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]pyridine-3-sulfonamide is widely utilized in:
Chemistry: As a precursor in organic synthesis for the preparation of complex molecules.
Biology: Inhibitor studies to understand enzyme interactions.
Medicine: Potential therapeutic agent due to its unique structural features.
Industry: Used in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 6-Cyano-N-[[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]pyridine-3-sulfonamide exerts its effects often involves the inhibition of specific enzymes. The molecular targets include serine proteases and other sulfur-containing enzymes. It binds to the active site, preventing the enzyme from interacting with its natural substrate.
Vergleich Mit ähnlichen Verbindungen
Compared to other sulfonamides and pyridine derivatives, 6-Cyano-N-[[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]pyridine-3-sulfonamide is unique due to the presence of the oxadiazolyl group, which imparts distinct chemical properties.
Similar Compounds: Pyridine-3-sulfonamide, N-cyano-sulfonamides.
Uniqueness: The specific configuration (2R,5S) and the presence of multiple functional groups provide distinct reactivity and biological activity compared to simpler analogues.
Eigenschaften
IUPAC Name |
6-cyano-N-[[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O4S/c1-9-18-14(23-19-9)13-5-3-11(22-13)7-17-24(20,21)12-4-2-10(6-15)16-8-12/h2,4,8,11,13,17H,3,5,7H2,1H3/t11-,13+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLAHLINWAMARY-YPMHNXCESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CCC(O2)CNS(=O)(=O)C3=CN=C(C=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=N1)[C@@H]2CC[C@@H](O2)CNS(=O)(=O)C3=CN=C(C=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-fluorophenyl)methyl]-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide](/img/structure/B2358860.png)


![N-[3-[4-(2,6-Difluorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2358864.png)









